Tricyclodecenyl propionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

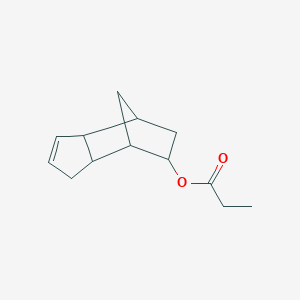

2D Structure

3D Structure

Properties

IUPAC Name |

8-tricyclo[5.2.1.02,6]dec-3-enyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h3-4,8-12H,2,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBJUGKATXCWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC2CC1C3C2C=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8036312 | |

| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17511-60-3 | |

| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17511-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclodecenyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAHYDRO-4,7-METHANOINDEN-6-YL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3ASM14UAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tricyclodecenyl Propionate: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclodecenyl propionate (B1217596) is a synthetic fragrance ingredient valued for its complex woody, fruity, and herbal aroma profile. This technical guide provides a comprehensive overview of its chemical structure, the constitutional and stereoisomers that comprise the commercial product, and detailed methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the fields of fragrance chemistry, materials science, and drug development who are interested in the unique properties of this tricyclic ester.

Chemical Structure and Nomenclature

Tricyclodecenyl propionate is the product of the esterification of a tricyclodecenol with propionic acid. The tricyclic core is derived from dicyclopentadiene (B1670491) (DCPD), which imparts a rigid and complex three-dimensional structure. The general chemical formula for this compound is C₁₃H₁₈O₂.[1]

The nomenclature for this compound can be complex due to the intricate ring system and the presence of multiple isomers. Common synonyms include:

-

Cyclaprop[1]

-

Verdyl Propionate[2]

-

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl propionate (mixture of isomers)

-

Hexahydro-4,7-methanoinden-5(or 6)-yl propionate[1]

The IUPAC name for a principal isomer is 8-tricyclo[5.2.1.0²˒⁶]dec-3-enyl propanoate.[1]

Isomerism in this compound

Commercial this compound is not a single chemical entity but rather a mixture of several isomers.[3] This isomerism arises from two main sources: the position of the propionate group on the tricyclic ring system (constitutional isomerism) and the stereochemical orientation of this group (stereoisomerism).

Constitutional Isomers

The reaction of dicyclopentadiene with propionic acid can lead to the formation of different constitutional isomers, where the propionate group is attached to different carbon atoms of the tricyclodecenyl skeleton. The most common of these are the 5-yl and 6-yl propionate isomers, derived from the corresponding 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-ol and -6-ol.

Stereoisomers: Endo and Exo Forms

The bridged ring structure of the tricyclodecenyl moiety gives rise to stereoisomerism, specifically endo and exo isomers. This is a result of the orientation of the propionate substituent relative to the bicyclic system.

-

Exo Isomer: The substituent is oriented on the opposite side of the smaller bridge.

-

Endo Isomer: The substituent is oriented on the same side as the smaller bridge.

Therefore, the commercial product is a complex mixture of at least four primary isomers: endo-5-yl, exo-5-yl, endo-6-yl, and exo-6-yl this compound. The exact ratio of these isomers can vary depending on the synthetic conditions.

Below is a diagram illustrating the relationship between the core structures.

Caption: Relationship between reactants and the resulting isomeric mixture.

Physicochemical Properties

The properties of this compound are reported for the isomeric mixture.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₈O₂ | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 276.15 °C (estimated) | |

| Density | ~1.05 g/cm³ | [2] |

| Refractive Index | 1.490 - 1.494 @ 20°C | |

| Flash Point | > 100 °C | |

| Purity | 98.00 to 100.00 % | |

| Odor Profile | Fruity, herbal, woody, jasmine, oily, basil | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed addition of propionic acid to dicyclopentadiene.[3] The following is a representative laboratory-scale protocol based on literature descriptions.

Caption: A typical workflow for the synthesis of this compound.

Materials:

-

Dicyclopentadiene (DCPD)

-

Propionic acid

-

Trifluoromethanesulfonic acid (triflic acid) or other strong acid catalyst

-

Sodium hydroxide (B78521) solution (for neutralization and purification)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Standard laboratory glassware for organic synthesis, including a multi-neck round-bottom flask, condenser, dropping funnel, and distillation apparatus.

Procedure:

-

Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a thermometer is charged with propionic acid and a catalytic amount of triflic acid.

-

Addition of Dicyclopentadiene: The mixture is heated to a temperature between 110 °C and 140 °C. Dicyclopentadiene is then added dropwise from the dropping funnel over a period of several hours, maintaining the reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 1 to 10 hours to ensure complete conversion.

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature.

-

A base, such as a sodium hydroxide solution, is added to neutralize the acid catalyst.

-

The excess propionic acid is removed by distillation under reduced pressure.

-

The crude this compound is then purified by fractional distillation under high vacuum to yield a colorless to pale yellow liquid.[3]

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the isomeric mixture is expected to be complex. Key signals would include:

-

A triplet and a quartet in the aliphatic region corresponding to the ethyl group of the propionate moiety.

-

A complex multiplet in the region of the olefinic protons of the tricyclic ring system.

-

A series of overlapping multiplets in the aliphatic region corresponding to the protons of the tricyclic skeleton.

-

The chemical shift of the proton on the carbon bearing the propionate group would be expected to differ between the endo and exo isomers due to different shielding environments.

-

-

¹³C NMR: The carbon NMR spectrum will also show a multitude of signals.

-

A signal for the carbonyl carbon of the ester at around 170-180 ppm.

-

Signals for the olefinic carbons in the tricyclic ring.

-

A number of signals in the aliphatic region for the carbons of the tricyclic framework and the ethyl group of the propionate.

-

The chemical shifts of the carbons in the vicinity of the propionate group will vary between the different constitutional and stereoisomers.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 206. Key fragmentation patterns would likely involve:

-

Loss of the propionyloxy group.

-

Loss of propionic acid.

-

Retro-Diels-Alder fragmentation of the dicyclopentadiene skeleton.

The relative intensities of the fragment ions may differ between the isomers, potentially allowing for their differentiation, especially when coupled with a separation technique like gas chromatography (GC-MS).[5][6][7][8]

Applications

This compound is primarily used as a fragrance ingredient in a wide range of consumer products, including perfumes, soaps, detergents, and cosmetics. Its complex and long-lasting aroma makes it a valuable component in creating unique scent profiles. The rigid tricyclic structure also makes it a molecule of interest in materials science and as a building block for the synthesis of other complex organic molecules.

Conclusion

This compound is a commercially important fragrance ingredient with a rich and complex chemistry. Its synthesis from dicyclopentadiene and propionic acid results in an isomeric mixture, the composition of which is dependent on the reaction conditions. Understanding the nature of these isomers is crucial for controlling the final aroma profile and for any further applications of this versatile molecule. This guide provides a foundational understanding of the structure, isomerism, synthesis, and characterization of this compound, serving as a valuable resource for scientific and industrial professionals.

References

- 1. This compound | C13H18O2 | CID 86579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. EP2155652A1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]

- 4. This compound, 17511-60-3 [thegoodscentscompany.com]

- 5. chalcogen.ro [chalcogen.ro]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Tricyclodecenyl Propionate from Dicyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing Tricyclodecenyl propionate (B1217596), a valuable fragrance ingredient, from the readily available starting material, dicyclopentadiene (B1670491). The primary focus is on the industrially prevalent direct esterification method. Additionally, a plausible multi-step synthesis route proceeding through a tricyclodecenol intermediate is detailed. This document includes in-depth experimental protocols, quantitative data summarized in tabular format, and detailed pathway diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the chemical transformations involved.

Introduction

Tricyclodecenyl propionate is a synthetic fragrance compound prized for its sweet, fruity, and slightly herbaceous aroma.[1] It finds extensive use in a variety of consumer products, including perfumes, cosmetics, and household cleaners.[1][2] The core chemical structure is a tricyclic system derived from dicyclopentadiene, a bulk chemical produced from the dimerization of cyclopentadiene. This guide explores the primary synthetic routes to this compound, providing detailed methodologies and comparative data for professionals in the fields of chemistry and fragrance development.

Direct Synthesis Pathway: Acid-Catalyzed Addition of Propionic Acid to Dicyclopentadiene

The most direct and economically viable method for the synthesis of this compound is the acid-catalyzed addition of propionic acid across one of the double bonds of dicyclopentadiene.[3] This one-step process is efficient and is the subject of patented industrial methods.

Reaction Scheme

The overall reaction involves the electrophilic addition of a proton to the more reactive norbornene double bond of dicyclopentadiene, generating a carbocation intermediate. This intermediate is then quenched by propionic acid to form the this compound ester.

Figure 1: Direct Synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the patent literature and represents a typical procedure for this transformation.[3]

Materials:

-

Dicyclopentadiene (DCPD), 86% pure

-

Propionic Acid

-

Triflic Acid (Trifluoromethanesulfonic acid)

-

50% Aqueous Sodium Hydroxide (B78521)

Procedure:

-

A mixture of fresh propionic acid (530 g) and triflic acid (1.27 g) is charged into a reaction vessel equipped with a stirrer, dropping funnel, and temperature control.

-

The mixture is heated to 110-120 °C with agitation.

-

Dicyclopentadiene (970 g, 86% pure) is added dropwise to the heated mixture over 3.5 hours, maintaining the temperature between 110-120 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 1.5 hours at 120-125 °C.

-

The mixture is then cooled to 40 °C.

-

The crude product (1499 g) is transferred to a distillation apparatus, and aqueous sodium hydroxide (1.08 g of 50% solution) is added to the distillation pot.

-

Propionic acid is first removed by distillation at 150 to 1 torr.

-

The distillation column is then set for total reflux for 20 hours at 1 torr to remove residual propionic acid.

-

Finally, distillation of the remaining material at 1 torr affords commercial-grade this compound.

Quantitative Data

| Parameter | Value | Reference |

| Dicyclopentadiene Input | 970 g (86% pure) | [3] |

| Propionic Acid Input | 530 g | [3] |

| Triflic Acid Input | 1.27 g | [3] |

| Crude Product Weight | 1499 g | [3] |

| Final Product Weight | 852 g | [3] |

| Yield (based on DCPD) | 69% | [3] |

Multi-Step Synthesis Pathway via Tricyclodecenol

An alternative, though less direct, pathway to this compound involves the initial formation of a tricyclodecenol intermediate from dicyclopentadiene, followed by esterification.

Pathway Overview

This two-step process first involves the hydration of dicyclopentadiene to form tricyclodecenol. This alcohol is then esterified with propionic acid or a reactive derivative to yield the final product.

Figure 2: Multi-Step Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Tricyclodecenol via Hydration of Dicyclopentadiene

The acid-catalyzed hydration of dicyclopentadiene can be achieved using various acidic catalysts.

Materials:

-

Dicyclopentadiene

-

Dilute Sulfuric Acid (e.g., 20-40%) or a solid acid catalyst like Amberlyst-15.[4][5]

Procedure (Conceptual):

-

Dicyclopentadiene is vigorously stirred with hot, dilute sulfuric acid.[4]

-

The reaction mixture is maintained at an elevated temperature to facilitate the hydration reaction.

-

Upon completion, the organic layer is separated from the aqueous acidic layer.

-

The crude tricyclodecenol is then purified, typically by vacuum distillation.

Step 2: Esterification of Tricyclodecenol

The resulting tricyclodecenol can be esterified using standard methods, such as Fischer esterification.

Materials:

-

Tricyclodecenol

-

Propionic Acid

-

A strong acid catalyst (e.g., sulfuric acid)

Procedure (General):

-

Tricyclodecenol and an excess of propionic acid are combined in a reaction flask.

-

A catalytic amount of sulfuric acid is added.

-

The mixture is heated to reflux, often with the removal of water to drive the equilibrium towards the ester product.

-

After the reaction is complete, the mixture is cooled, neutralized, and washed.

-

The final product, this compound, is purified by vacuum distillation.

Quantitative Data

Quantitative data for this specific multi-step pathway is not as readily available in a consolidated form as for the direct synthesis. Yields for each step would be dependent on the specific conditions and catalysts employed.

| Step | Reactants | Product | Typical Yield Range |

| 1. Hydration | Dicyclopentadiene, Water | Tricyclodecenol | Variable, can be moderate to good |

| 2. Esterification | Tricyclodecenol, Propionic Acid | This compound | Generally high (>90%) |

Alternative Multi-Step Pathways

Other potential, though more complex, multi-step routes to this compound could involve:

-

Hydroformylation of Dicyclopentadiene: This would introduce a formyl group, which could then be reduced to a hydroxymethyl group, followed by esterification.[6][7]

-

Prins Reaction: The reaction of dicyclopentadiene with an aldehyde, such as formaldehyde, in the presence of an acid could lead to functionalized intermediates that might be converted to this compound.[8]

These routes are generally more elaborate and may not be as economically favorable as the direct addition method for the production of this fragrance compound.

Conclusion

The synthesis of this compound from dicyclopentadiene is most efficiently achieved through a direct, one-step acid-catalyzed addition of propionic acid. This method is well-documented and provides good yields of the desired product. While a multi-step pathway involving the hydration of dicyclopentadiene to tricyclodecenol followed by esterification is chemically feasible, it is less direct. The information provided in this guide offers researchers and professionals a solid foundation for understanding and implementing the synthesis of this important fragrance ingredient.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C13H18O2 | CID 86579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP2155652A1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tandem hydroformylation and hydrogenation of dicyclopentadiene by Co3O4 supported gold nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Prins reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Tricyclodecenyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclodecenyl propionate (B1217596), a notable fragrance ingredient, presents a unique molecular architecture that underpins its distinct sensory and physicochemical characteristics. This technical guide provides a comprehensive overview of the physical and chemical properties of Tricyclodecenyl propionate, including its structural features, spectral data, and key chemical attributes. Detailed experimental protocols for its synthesis and representative analytical methodologies are presented to support further research and application. This document is intended to serve as a core resource for professionals in fragrance science, synthetic chemistry, and materials research.

Chemical Identity and Structure

This compound is a complex ester recognized for its characteristic fruity, herbal, and woody aroma.[1] It is a mixture of isomers, with the precise composition influencing its exact olfactory profile.

Synonyms: Cyclaprop, Florocyclene, Verdyl Propionate, 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, propanoate[2][3]

Molecular Structure:

The chemical structure of the main isomer of this compound is depicted below. The tricyclic system, a result of the Diels-Alder reaction between dicyclopentadiene (B1670491) and subsequent functionalization, is a key determinant of its properties.

Caption: 2D chemical structure of a major isomer of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its application in fragrance formulations and for predicting its behavior in various matrices.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₈O₂ | [4] |

| Molecular Weight | 206.28 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Odor Profile | Fruity, herbal, woody, with notes of jasmine, basil, and oil | [2] |

| Density | 1.05 g/cm³ (at 20°C) | [4] |

| Specific Gravity | 1.048 - 1.056 at 20°C / 1.050 - 1.060 at 25°C | [2] |

| Boiling Point | 242 - 244 °C | [4] |

| Flash Point | > 100 °C | [2] |

| Refractive Index | 1.490 - 1.494 (at 20°C) | [2] |

| Solubility | Immiscible with water | [5] |

Chemical Properties

Reactivity and Stability

This compound is a stable compound under normal storage conditions, which should be in a cool, dry, and well-ventilated place away from heat and direct sunlight. It is incompatible with strong oxidizing agents, which can lead to vigorous reactions.[5][6] When heated to decomposition, it may emit acrid smoke and irritating vapors.[7]

Spectral Data

While publicly accessible, detailed experimental spectra are limited, the expected spectral characteristics based on the molecule's functional groups are outlined below.

13C NMR Spectroscopy: The 13C NMR spectrum is expected to show a number of signals corresponding to the 13 carbon atoms in the molecule. Key expected chemical shifts include:

-

Carbonyl Carbon (C=O): ~170-175 ppm

-

Alkene Carbons (C=C): ~120-140 ppm

-

Ester-linked Alkyl Carbon (C-O): ~70-80 ppm

-

Aliphatic Carbons (sp³): A complex series of signals in the range of ~20-50 ppm.

-

Propionate Methyl Carbon (-CH₃): ~9-12 ppm

-

Propionate Methylene Carbon (-CH₂-): ~27-30 ppm

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the vibrational frequencies of its principal functional groups:

-

C=O Stretch (Ester): A strong, sharp peak around 1735-1750 cm⁻¹

-

C-O Stretch (Ester): A strong peak in the 1150-1250 cm⁻¹ region

-

=C-H Stretch (Alkene): A medium intensity peak just above 3000 cm⁻¹

-

C=C Stretch (Alkene): A medium intensity peak around 1640-1680 cm⁻¹

-

C-H Stretch (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹

Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry is the primary technique for the analysis of this compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 206, corresponding to the molecular weight. Fragmentation patterns will be complex due to the tricyclic structure but are expected to include losses of the propionate group and rearrangements of the hydrocarbon cage.

Experimental Protocols

Synthesis of this compound

The following protocol is based on the acid-catalyzed addition of propionic acid to dicyclopentadiene, as detailed in patent literature.

Reaction Scheme:

Caption: A simplified workflow for the synthesis of this compound.

Materials:

-

Dicyclopentadiene (DCPD)

-

Propionic acid

-

Trifluoromethanesulfonic acid (Triflic acid) - Catalyst

-

50% aqueous Sodium Hydroxide (B78521) (for neutralization and distillation)

Procedure:

-

To a well-agitated mixture of propionic acid and a catalytic amount of triflic acid, gradually add dicyclopentadiene.

-

The reaction is typically conducted at a temperature range of 60°C to 150°C, with a preferred range of 110°C to 140°C.

-

The reaction is generally complete within 1 to 10 hours.

-

After the reaction, a base such as 50% aqueous sodium hydroxide is added to the crude reaction mixture.

-

The mixture is then subjected to distillation. Initially, excess propionic acid is removed under reduced pressure.

-

The pressure is further reduced to distill the this compound product, isolating it from non-volatile impurities and catalyst residues.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative GC-MS protocol for the analysis of fragrance compounds. Specific parameters may require optimization for this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

GC Conditions:

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 minutes.

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-400.

Safety and Handling

This compound is classified as causing serious eye irritation and is toxic to aquatic life with long-lasting effects.[3] It may cause mild skin irritation in sensitive individuals.[6] Standard laboratory safety precautions should be observed, including the use of safety goggles and chemical-resistant gloves.[6] Handling should be performed in a well-ventilated area. In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.[6]

Applications

The primary application of this compound is as a fragrance ingredient in a wide variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[1] Its unique and long-lasting aroma contributes to the overall sensory experience of these products.[4] It is also explored for potential use in the development of specialty chemicals and as a plasticizer in polymer formulations due to its unique molecular structure.[4][8]

Conclusion

This compound is a scientifically and commercially significant fragrance ingredient with a well-defined set of physical and chemical properties. This guide provides a foundational understanding of this compound, from its molecular structure to its synthesis and analysis. The provided data and protocols are intended to facilitate further research and development in the fields of fragrance chemistry, materials science, and related disciplines.

References

- 1. longchangchemical.com [longchangchemical.com]

- 2. SID 135042291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP2155652A1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]

- 4. jcanoingenieria.com [jcanoingenieria.com]

- 5. shimadzu.com [shimadzu.com]

- 6. aacipl.com [aacipl.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemimpex.com [chemimpex.com]

Spectroscopic Profile of Tricyclodecenyl Propionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tricyclodecenyl propionate (B1217596) (CAS No: 17511-60-3), a tricyclic ester recognized for its applications in the fragrance and flavor industries. The following sections detail its molecular structure and provide an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a core reference for researchers and professionals engaged in the analysis, development, and application of this compound.

Chemical Structure and Properties

Tricyclodecenyl propionate, systematically named 8-tricyclo[5.2.1.0²,⁶]dec-3-enyl propanoate, possesses a complex three-ring structure with a propionate ester functional group. Its molecular formula is C₁₃H₁₈O₂ and it has a molecular weight of approximately 206.28 g/mol .[1] The intricate stereochemistry of the tricyclic system is a key determinant of its chemical and physical properties.

Spectroscopic Data Analysis

The characterization of this compound relies on a combination of spectroscopic techniques. The data presented herein has been compiled from various sources, and while specific experimental conditions may vary, the provided information represents the fundamental spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to the numerous stereocenters and the rigid tricyclic structure. Key regions of interest would include:

-

Alkene Protons: Resonances corresponding to the protons on the double bond within the decenyl ring.

-

Aliphatic Protons: A series of overlapping multiplets in the upfield region, representing the protons of the fused ring system.

-

Ester Group Protons: A characteristic quartet and triplet pattern arising from the ethyl group of the propionate moiety.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the number and electronic environment of the carbon atoms in the molecule. A ¹³C NMR spectrum for this compound is available, acquired on a Bruker AM-270 instrument.[1] While a detailed peak list is not provided in the initial source, analysis of the spectrum would reveal:

-

Carbonyl Carbon: A downfield resonance characteristic of the ester carbonyl group.

-

Alkene Carbons: Signals corresponding to the sp² hybridized carbons of the double bond.

-

Aliphatic Carbons: A cluster of signals in the upfield region representing the sp³ hybridized carbons of the tricyclic framework and the propionate ethyl group.

A summary of expected ¹³C NMR chemical shifts is presented in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 180 |

| Alkene (=C-H) | 120 - 140 |

| Methylene (-CH₂-) | 20 - 50 |

| Methine (-CH-) | 30 - 60 |

| Methyl (-CH₃) | 10 - 20 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. An FTIR spectrum of this compound has been recorded using a Bruker IFS 85 instrument with a robot-film technique.[1] The key absorption bands expected in the IR spectrum are summarized in Table 2.

Table 2: Key Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1735 | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C-H Stretch (sp²) | 3010 - 3100 | Medium |

| C=C Stretch | ~1650 | Medium-Weak |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structural features. GC-MS data for this compound is available.[1] The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the propionate group or cleavage within the tricyclic ring system. A summary of expected key fragments is presented in Table 3.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 149 | [M - C₃H₅O₂]⁺ |

| Varies | Fragments from ring cleavage |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters should be optimized for the instrument in use.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phasing, and baseline correction.

FTIR Spectroscopy

-

Sample Preparation: As a liquid, this compound can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier Transform Infrared spectrometer.

-

Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Processing: Perform a background subtraction and identify the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An appropriate temperature gradient to ensure good separation.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., 40-400 amu).

-

-

Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze its mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Toxicological Profile of Tricyclodecenyl Propionate (CAS Number 17511-60-3)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user's query incorrectly associated CAS number 17511-60-3 with 3,4-dimethoxyphenylacetic acid. The correct chemical identity for CAS number 17511-60-3 is Tricyclodecenyl Propionate (B1217596). This document pertains to the toxicological profile of Tricyclodecenyl Propionate.

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of this compound (CAS 17511-60-3), a fragrance ingredient. The safety of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM). Key toxicological endpoints, including genotoxicity, repeated dose toxicity, and developmental and reproductive toxicity, have been assessed. While direct data for all endpoints on this compound is not available, read-across approaches with structurally similar compounds have been employed for a comprehensive safety evaluation. This document summarizes the available quantitative data, details the experimental methodologies for key studies, and provides visualizations of the experimental workflows.

Chemical Identity

| Identifier | Information |

| CAS Number | 17511-60-3 |

| Chemical Name | This compound |

| Synonyms | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl propionate, Cyclaprop, Florocyclene, Herbal propionate, Verdyl propionate[1] |

| Molecular Formula | C₁₃H₁₈O₂ |

| Primary Use | Fragrance ingredient in perfumes, cosmetics, soaps, and detergents[2][3] |

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological assessments of this compound and its read-across analogs.

Table 1: Repeated Dose and Reproductive Toxicity Data

| Endpoint | Test Substance/Read-Across Analog | Species | Route | Value (NOAEL) | Reference |

| Repeated Dose Toxicity | Acetoxydihydrodicyclopentadiene (CAS 54830-99-8) | Rat | Oral | 464.1 mg/kg/day[4] | RIFM, 2012[4] |

| Developmental & Reproductive Toxicity | Acetoxydihydrodicyclopentadiene (CAS 54830-99-8) | Rat | Oral Gavage | 1000 mg/kg/day[4] | RIFM, 2010[4] |

NOAEL: No Observed Adverse Effect Level

Table 2: Genotoxicity Data

| Test Type | Test Substance/Read-Across Analog | System | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | This compound | S. typhimurium | Not Genotoxic[4] | RIFM, 2000b; RIFM, 2002b[4] |

| Genotoxicity (Read-Across) | Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester (CAS 113889-23-9) | Not specified | Not Expected to be Genotoxic | RIFM Assessment[4] |

Table 3: Other Toxicological Endpoints

| Endpoint | Result | Reference |

| Skin Sensitization | No safety concerns under current declared levels of use[4] | RIFM, 2001[4] |

| Phototoxicity/Photoallergenicity | Not phototoxic/photoallergenic[4] | RIFM, 1981[4] |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound and its analogs are proprietary to the testing laboratories. However, the methodologies generally adhere to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following are generalized descriptions of the protocols for the key cited experiments.

Bacterial Reverse Mutation Assay (Ames Test) - OECD Test Guideline 471

This test is performed to assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino-acid requiring strains of Salmonella typhimurium and Escherichia coli.

-

Principle: The assay detects mutations that restore the functional capability of the bacteria to synthesize an essential amino acid, allowing them to grow on a medium lacking that amino acid.

-

Test System: At least five strains of bacteria are typically used, including S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA or TA102, to detect different types of mutations (frameshift and base-pair substitutions).

-

Methodology:

-

Dose Selection: A preliminary toxicity test is conducted to determine the appropriate concentration range of the test substance.

-

Main Experiment: The test is conducted with and without an exogenous metabolic activation system (S9 mix), which is a liver fraction from rats treated with an enzyme-inducing agent, to mimic mammalian metabolism.

-

Procedure: Two methods are commonly used: the plate incorporation method and the pre-incubation method. In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with an overlay agar (B569324) and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before being mixed with the overlay agar and plated.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies or a reproducible and significant positive response for at least one concentration.

-

Reproduction/Developmental Toxicity Screening Test - OECD Test Guideline 421

This screening test is designed to provide initial information on the potential effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, and early embryonic development.[5][6][7][8]

-

Principle: The test substance is administered to male and female animals before and during mating, and to females during gestation and early lactation to assess its impact on various reproductive and developmental parameters.

-

Test System: The preferred species is the rat.[5][8] At least three dose groups and a control group are used, with a recommended minimum of 10 animals of each sex per group.[6][7]

-

Methodology:

-

Dosing: The test substance is typically administered daily by oral gavage.[5][8] Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 54-63 days).[5][6][8]

-

Mating: After a pre-mating dosing period, animals are paired for mating.

-

Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are recorded. Estrous cycles are monitored in females.

-

Gestation and Lactation: Pregnant females are allowed to litter, and the offspring are examined for viability, clinical signs, and body weight. Anogenital distance and nipple retention in pups may also be assessed.

-

Necropsy: All adult animals are subjected to a gross necropsy. Reproductive organs are weighed and examined histopathologically.

-

Data Analysis: Reproductive and developmental endpoints, such as fertility index, gestation length, number of live births, and pup survival, are compared between the treated and control groups.

-

Signaling Pathways and Mechanisms of Action

Currently, there is no publicly available information on the specific signaling pathways or molecular mechanisms of toxicity for this compound. Toxicological assessments have been based on standardized in vivo and in vitro assays.

Visualizations

As no specific signaling pathways for this compound have been identified, the following diagrams illustrate the generalized experimental workflows for the key toxicological studies cited.

Conclusion

The available toxicological data for this compound (CAS 17511-60-3), supplemented with data from read-across analogs, supports its safe use under current conditions as a fragrance ingredient. It is not considered to be genotoxic based on a bacterial reverse mutation assay. The NOAEL for repeated dose toxicity and developmental and reproductive toxicity has been established from studies on a structurally related compound. No specific concerns for skin sensitization or phototoxicity have been identified at current use levels. Further research would be beneficial to elucidate the specific molecular mechanisms of action and to obtain direct experimental data for all toxicological endpoints for this compound itself.

References

- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 2. chemimpex.com [chemimpex.com]

- 3. longchangchemical.com [longchangchemical.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

Genotoxicity of Tricyclodecenyl Propionate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available genotoxicity data for the fragrance ingredient Tricyclodecenyl propionate (B1217596) (CAS No. 17511-60-3). The information presented is primarily derived from the fragrance ingredient safety assessment conducted by the Research Institute for Fragrance Materials (RIFM).

Summary of Genotoxicity Data

The genotoxic profile of Tricyclodecenyl propionate has been evaluated through key in vitro assays. The following tables summarize the available data.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data for this compound

| Test System | Strains Tested | Concentration Range | Metabolic Activation (S9) | Result | Reference |

| Salmonella typhimurium | TA97a, TA98, TA100, TA1535, TA102 | Up to 1600 µ g/plate | With and without | No increase in the mean number of revertant colonies was observed.[1] | RIFM, 2000b[1] |

Table 2: In Vitro Chromosome Aberration Assay Data (Read-Across)

| Test Substance | Test System | Concentration Range | Metabolic Activation (S9) | Result | Reference |

| Butanoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester (CAS No. 113889-23-9) | Not specified in summary | Not specified in summary | Not specified in summary | Considered to be non-clastogenic.[1] | RIFM, 2002b[1] |

Experimental Protocols

Detailed experimental protocols for the key genotoxicity assays are outlined below, based on the Organisation for Economic Co-operation and Development (OECD) guidelines, which were followed in the reported studies.[1]

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The bacterial reverse mutation assay, or Ames test, is widely used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537, and TA102) are used to detect different types of mutations.

-

Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test substance. The highest concentration should show some evidence of toxicity.

-

Metabolic Activation: The assay is conducted both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with enzyme-inducing agents like Aroclor 1254. This is to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative (solvent) controls, in the presence or absence of the S9 mix.

-

Plating and Incubation: The treated bacterial cultures are plated on minimal glucose agar (B569324) plates, which lack histidine. The plates are then incubated for 48-72 hours at 37°C.

-

Scoring: Only bacteria that have undergone a reverse mutation to synthesize their own histidine will grow and form visible colonies. The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

The in vitro chromosomal aberration test is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells.

Methodology:

-

Cell Culture: Established cell lines (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL)) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Dose Finding: A preliminary cytotoxicity test is conducted to determine the concentrations of the test substance to be used in the main experiment. A range of concentrations, including those that induce some level of cell cycle delay, are selected.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction).

-

Treatment: Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, along with positive and negative controls. The exposure duration is typically short (3-6 hours) in the presence and absence of S9, and continuous (up to 24 hours) in the absence of S9.

-

Cell Harvest: After treatment, the cells are incubated with a metaphase-arresting agent (e.g., colcemid or colchicine). The cells are then harvested, treated with a hypotonic solution, and fixed.

-

Chromosome Preparation and Analysis: The fixed cells are spread on microscope slides and stained. At least 200 well-spread metaphases per concentration and control are analyzed for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

-

Data Evaluation: The frequency of aberrant cells is determined for each concentration and compared to the negative control. A substance is considered clastogenic if it produces a concentration-dependent increase in the number of cells with structural chromosomal aberrations.

Visualizations

The following diagrams illustrate the general workflows for the genotoxicity assays discussed.

References

An In-depth Technical Guide on the Reproductive and Developmental Toxicity of Tricyclodecenyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional toxicological or medical advice.

Executive Summary

Tricyclodecenyl propionate (B1217596), a fragrance ingredient, currently lacks direct data on its reproductive and developmental toxicity. Safety assessments for this endpoint rely on a read-across approach using data from a structurally similar analog, Acetoxydihydrodicyclopentadiene (CAS # 54830-99-8). An Organisation for Economic Co-operation and Development (OECD) 421 reproduction and developmental toxicity screening study conducted on this analog in Wistar Han:HsdRccHan:WIST strain rats established a No-Observed-Adverse-Effect-Level (NOAEL) of 1000 mg/kg/day, which was the highest dose tested. No treatment-related adverse effects on reproductive or developmental parameters were observed at any dose level in this key study. Based on this read-across data, the Research Institute for Fragrance Materials (RIFM) has concluded that the margin of exposure for Tricyclodecenyl propionate is adequate for developmental and reproductive toxicity endpoints at current use levels.

Introduction

This compound is a synthetic fragrance ingredient used in various consumer products. Assessing the potential for reproductive and developmental toxicity is a critical component of its overall safety profile. Due to the absence of direct experimental data for this compound, a read-across methodology has been employed, leveraging data from a close structural analog, Acetoxydihydrodicyclopentadiene. This approach is a scientifically accepted practice in toxicology to fill data gaps and avoid unnecessary animal testing. This guide provides a comprehensive overview of the available read-across data and the experimental protocols used to generate it.

Quantitative Data Summary

The reproductive and developmental toxicity assessment of this compound is based on the following read-across data from Acetoxydihydrodicyclopentadiene.

| Endpoint | Species | Route of Administration | NOAEL (No-Observed-Adverse-Effect-Level) | LOAEL (Lowest-Observed-Adverse-Effect-Level) | Key Findings | Reference |

| Reproductive & Developmental Toxicity | Wistar Han:HsdRccHan:WIST Rat | Oral Gavage | 1000 mg/kg/day | Not Established | No treatment-related effects on fertility, gestation, or litter parameters. |

Experimental Protocols

The pivotal study used for the read-across assessment was a Reproduction/Developmental Toxicity Screening Test conducted according to OECD Guideline 421.

Key Study: OECD 421 on Acetoxydihydrodicyclopentadiene

-

Test Substance: Acetoxydihydrodicyclopentadiene (CAS # 54830-99-8)

-

Test Guideline: OECD Guideline 421, Reproduction/Developmental Toxicity Screening Test.[1]

-

Animal Model: Wistar Han:HsdRccHan:WIST strain rats.

-

Number of Animals: 10 male and 10 female rats per dose group.

-

Dose Levels: 0 (vehicle control), 100, 300, and 1000 mg/kg body weight/day.

-

Route of Administration: Oral gavage.

-

Vehicle: Arachis oil BP.

-

Dosing Duration: Up to 43 consecutive days. This included a two-week pre-mating period for both sexes, the mating period, and the periods of gestation and early lactation for females.

Observation Parameters

The study evaluated a comprehensive set of endpoints, including but not limited to:

-

Parental Animals:

-

Clinical observations

-

Body weight and body weight changes

-

Food consumption

-

Estrus cycles

-

Mating and fertility indices

-

Gestation length

-

Parturition observations

-

Gross necropsy and histopathology of reproductive organs

-

-

Offspring:

-

Number of viable and stillborn pups

-

Pup survival to postnatal day 4

-

Pup sex ratio

-

Pup body weights

-

Clinical observations of pups

-

Gross necropsy of pups

-

Visualizations

Experimental Workflow for OECD 421 Study

Caption: Workflow of the OECD 421 reproductive toxicity screening study.

Read-Across Logic for this compound

Caption: Read-across approach for toxicity assessment.

Discussion and Conclusion

References

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Tricyclodecenyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricyclodecenyl propionate (B1217596), a common fragrance ingredient, is subject to environmental assessment to understand its persistence, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the available data on its environmental fate and biodegradability. The data indicates that Tricyclodecenyl propionate is not readily biodegradable and shows limited inherent biodegradability. Its environmental risk is currently considered low based on risk quotients. This guide details the experimental protocols for its biodegradability assessment and proposes a likely initial biodegradation pathway.

Environmental Fate Data

The environmental fate of this compound is determined by several factors, including its biodegradability, potential for hydrolysis, photolysis, and partitioning in various environmental compartments. The following tables summarize the available quantitative data.

Table 1: Summary of Biodegradability Data

| Test Type | Guideline | Result | Interpretation | Reference |

| Ready Biodegradability | OECD 301F (Manometric Respirometry) | 15% | Not Readily Biodegradable | [1] |

| Inherent Biodegradability | OECD 302C (Modified MITI Test) | 20% | Limited Inherent Biodegradability | [1] |

Table 2: Predicted Environmental Fate Parameters (EPI Suite™)

| Parameter | Model | Predicted Value | Interpretation |

| Atmospheric Fate | |||

| OH Radical Reaction Half-Life | AOPWIN™ v1.92 | 1.895 Hours | Rapid atmospheric oxidation |

| Ozone Reaction Half-Life | AOPWIN™ v1.92 | 1.375 Hours | Rapid atmospheric oxidation |

| Soil and Water Fate | |||

| Soil Adsorption Coefficient (Koc) | KOCWIN™ v2.00 | 1271 L/kg | Moderate sorption to soil and sediment |

| Aqueous Hydrolysis Half-Life (pH 8) | HYDROWIN™ v2.00 | 315.342 Days | Stable to hydrolysis |

| Biodegradation Prediction | |||

| Probability of Ready Biodegradability | BIOWIN™ v4.10 | No | Consistent with experimental data |

| Primary Survey Model Half-Life | BIOWIN™ v4.10 | 3.779 Days | - |

| Ultimate Survey Model Half-Life | BIOWIN™ v4.10 | 2.8835 Weeks | - |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of environmental fate studies. The following sections describe the protocols for the key biodegradability tests conducted on this compound.

OECD 301F: Ready Biodegradability – Manometric Respirometry Test

This test method assesses the ready biodegradability of a substance by measuring the oxygen consumed by a microbial inoculum in the presence of the test substance as the sole source of organic carbon.

Methodology:

-

Test Setup: A known volume of mineral medium containing the test substance at a concentration of 100 mg/L is inoculated with a small amount of activated sludge from a domestic wastewater treatment plant.

-

Vessels: The test is performed in sealed vessels connected to a respirometer that measures oxygen consumption.

-

Controls:

-

Blank Control: Inoculum and mineral medium without the test substance to measure endogenous respiration.

-

Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is tested to confirm the viability of the inoculum.

-

Toxicity Control: The test substance is added along with the reference substance to check for inhibitory effects.

-

-

Incubation: The vessels are incubated in the dark at a constant temperature (20 ± 1°C) for 28 days.

-

Measurement: Oxygen consumption is measured continuously or at frequent intervals.

-

Calculation: The percentage biodegradation is calculated as the ratio of the oxygen consumed by the test substance (corrected for the blank) to its theoretical oxygen demand (ThOD).

OECD 302C: Inherent Biodegradability – Modified MITI Test (II)

This test is designed to assess the inherent biodegradability of a substance and is typically used when a substance has failed a ready biodegradability test. It utilizes a higher concentration of microorganisms to enhance the potential for degradation.

Methodology:

-

Test Setup: The test substance is added to a mineral medium and inoculated with a relatively high concentration of activated sludge that has been pre-conditioned.

-

Apparatus: An automated closed-system respirometer (BOD-meter) is used to continuously measure the biochemical oxygen demand (BOD).

-

Controls: Similar to OECD 301F, blank and reference controls are included.

-

Incubation: The test is run for a period of up to 28 days.

-

Measurement: BOD is measured continuously. Additionally, at the end of the test, the concentration of the residual test substance and any major transformation products can be determined by chemical analysis.

-

Calculation: The percentage of biodegradation is calculated based on the measured BOD relative to the ThOD or based on the removal of the parent compound.

Visualizations

Proposed Biodegradation Pathway of this compound

The following diagram illustrates a scientifically plausible, yet hypothetical, initial biodegradation pathway for this compound. This pathway is based on the general principles of ester hydrolysis, a common initial step in the degradation of fragrance esters, and the known recalcitrance of the dicyclopentadiene (B1670491) moiety.

Caption: Proposed initial biodegradation pathway of this compound.

Experimental Workflow for Biodegradability Assessment

Caption: Workflow for assessing the biodegradability of this compound.

Discussion

The available data consistently indicate that this compound is not readily biodegradable, with a degradation of 15% in a 28-day OECD 301F study.[1] In a test for inherent biodegradability (OECD 302C), which represents a more favorable scenario for degradation, only 20% biodegradation was observed.[1] These findings suggest that the molecule is persistent in the environment.

The predicted rapid atmospheric oxidation via reactions with hydroxyl radicals and ozone suggests that volatilized this compound will not persist in the atmosphere. However, its moderate soil adsorption coefficient (Koc) of 1271 L/kg indicates that it is likely to partition to soil and sediment if released into the aquatic environment, where biodegradation would be the primary degradation pathway.

The proposed initial biodegradation step is the hydrolysis of the ester bond, catalyzed by microbial esterases or lipases. This would yield Tricyclodecen-yl alcohol and propionic acid. Propionic acid is a simple organic acid that is readily metabolized by microorganisms. The resulting Tricyclodecen-yl alcohol, with its complex tricyclic structure, is likely to be more resistant to further degradation. This is supported by studies on dicyclopentadiene, a structural component, which show it to be poorly biodegradable.[2]

Conclusion

This compound is not readily biodegradable and exhibits limited inherent biodegradability. While it is expected to degrade rapidly in the atmosphere, its persistence in soil and aquatic environments is a concern. The primary route of its initial biological transformation is likely the hydrolysis of the ester linkage. The resulting tricyclic alcohol is expected to be more persistent. Based on current use volumes, the environmental risk is considered low. However, its persistence warrants careful consideration in environmental risk assessments. Further research into the complete biodegradation pathway and the environmental fate of the tricyclic alcohol metabolite would provide a more complete understanding of its environmental impact.

References

Olfactory Characteristics of Tricyclodecenyl Propionate Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclodecenyl propionate (B1217596) is a widely utilized fragrance ingredient valued for its complex olfactory profile. It is not a single chemical entity but rather a mixture of isomers, the specific composition of which can influence its overall scent characteristics. While the general odor of the isomeric mixture is described as having fruity, herbal, woody, jasmine, oily, and basil notes, detailed public data on the distinct olfactory properties of each individual isomer is scarce.[1][2] This technical guide provides a comprehensive framework for the olfactory characterization of Tricyclodecenyl propionate isomers. It outlines the established experimental protocols for sensory analysis, including Gas Chromatography-Olfactometry (GC-O) and odor threshold determination, and details the general signaling pathways involved in olfaction. The methodologies described herein provide a robust approach for researchers to elucidate the unique contribution of each isomer to the overall fragrance profile of this compound.

Introduction

This compound, a synthetic ester, is a key component in the formulation of a wide array of consumer products, from fine fragrances to personal care items.[3][4] Its characteristic scent is a blend of multiple olfactory notes, contributing to its versatility.[1][2] The synthesis of this compound typically results in a mixture of stereoisomers and potentially constitutional isomers, each of which may possess a unique odor profile. It is well-established in olfactory science that even subtle differences in the three-dimensional structure of a molecule can lead to significant variations in perceived scent and intensity.

This guide addresses the critical need for a systematic approach to characterizing the individual olfactory contributions of this compound isomers. Understanding these differences is paramount for optimizing its use in fragrance applications and for fundamental research into structure-odor relationships.

Olfactory Profile of the Isomeric Mixture

The commercially available this compound is generally characterized by a multifaceted odor profile. The primary descriptors for the mixture are summarized in the table below. It is important to note that the perceived intensity and character of these notes can vary depending on the specific isomeric composition of the product.

| Olfactory Characteristic | Description |

| Primary Scent Family | Herbal, Green, Fruity |

| Secondary Notes | Woody, Floral (Jasmine-like), Oily, Basil |

| Odor Strength | Medium |

| Substantivity | Approximately 144 hours on a smelling strip |

Table 1: General Olfactory Characteristics of the this compound Isomeric Mixture. Data compiled from fragrance industry resources.[1][5]

Hypothetical Olfactory Differentiation of Isomers

While specific data is not publicly available, it is highly probable that the individual isomers of this compound possess distinct olfactory characteristics. Based on established principles of stereoisomerism and olfaction, a hypothetical differentiation is presented in Table 2. This table serves as an illustrative example of the types of variations that could be expected and would need to be confirmed through rigorous sensory evaluation.

| Isomer (Hypothetical) | Odor Descriptor(s) | Odor Intensity | Odor Threshold (Hypothetical Range) |

| Isomer A (e.g., cis) | Predominantly Fruity, Sweet, slightly Woody | High | Low (e.g., 0.1 - 1 ng/L air) |

| Isomer B (e.g., trans) | Primarily Woody, Herbal, with a hint of Green | Medium | Medium (e.g., 5 - 15 ng/L air) |

| Isomer C (Positional) | Green, Earthy, minor Fruity note | Low | High (e.g., >50 ng/L air) |

| Isomer D (Enantiomer) | Similar to Isomer A but with a subtle Floral nuance | High | Low (e.g., 0.1 - 1 ng/L air) |

Table 2: Hypothetical Olfactory Characteristics of Individual this compound Isomers. This table is for illustrative purposes to demonstrate potential variations and does not represent verified data.

Experimental Protocols for Olfactory Characterization

To obtain quantitative and qualitative data on the olfactory characteristics of individual this compound isomers, a combination of instrumental and sensory analysis techniques is required.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a mixture.

Methodology:

-

Sample Preparation: A solution of the this compound isomeric mixture is prepared in a suitable solvent (e.g., ethanol).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column appropriate for separating the isomers. The column effluent is split into two streams.

-

Detection: One stream is directed to a conventional detector (e.g., Mass Spectrometer [MS] or Flame Ionization Detector [FID]) for chemical identification and quantification. The other stream is directed to a heated sniffing port.

-

Olfactory Assessment: Trained sensory panelists sniff the effluent from the sniffing port and record the perceived odor, its intensity, and its duration at specific retention times.

-

Data Analysis: The olfactory data is correlated with the instrumental data to assign specific odor characteristics to each separated isomer.

Sensory Panel Analysis for Odor Profile

To develop a detailed qualitative description of each isomer's scent, a trained sensory panel is utilized.

Methodology:

-

Panelist Training: A panel of 10-15 individuals is trained to identify and scale the intensity of a range of standard odorants representing different scent families (e.g., fruity, woody, floral, green).

-

Sample Presentation: Purified individual isomers are presented to the panelists on smelling strips or in diluted solutions. Samples are coded to prevent bias.

-

Odor Description: Panelists independently evaluate each sample and provide descriptive terms for the perceived odor. A standardized lexicon of odor descriptors is often used.

-

Intensity Rating: Panelists rate the intensity of each perceived odor characteristic on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely strong).

-

Data Compilation: The descriptive terms and intensity ratings are collected and statistically analyzed to generate a comprehensive odor profile for each isomer.

Odor Threshold Determination

The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell.

Methodology:

-

Sample Preparation: A series of dilutions of the purified isomer in a non-odorous solvent (e.g., water or air) is prepared.

-

Presentation to Panelists: The dilutions are presented to a panel in ascending order of concentration, often using a three-alternative forced-choice (3-AFC) method, where two blanks and one spiked sample are presented.

-

Detection: Panelists are asked to identify the sample that is different from the other two.

-

Threshold Calculation: The concentration at which a statistically significant portion of the panel (typically 50%) can correctly detect the odorant is determined as the odor detection threshold. The recognition threshold, the concentration at which the odor can be identified, can also be determined.

Olfactory Signaling Pathway

The perception of odorants like this compound isomers begins with the interaction of these molecules with olfactory receptors in the nasal cavity. While the specific receptors that bind to these isomers have not been identified, the general mechanism of olfactory signal transduction is well-understood.

An odorant molecule binds to an Olfactory Receptor (OR), a type of G-protein coupled receptor (GPCR), located on the cilia of olfactory sensory neurons. This binding event activates the associated G-protein (Golf), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron. If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.

Conclusion

The olfactory characterization of this compound isomers is a complex but crucial endeavor for advancing our understanding of this important fragrance ingredient. While detailed data on individual isomers remains proprietary or uninvestigated in the public domain, this guide provides a robust framework of established methodologies for such a study. By employing techniques such as Gas Chromatography-Olfactometry, sensory panel analysis, and odor threshold determination, researchers can systematically elucidate the unique olfactory contributions of each isomer. This knowledge will not only enable more precise and creative use of this compound in fragrance formulations but also contribute valuable data to the broader field of structure-odor relationship research. Further investigation into the specific olfactory receptors that interact with these isomers will provide deeper insights into the molecular basis of their perception.

References

- 1. Odor Detection Thresholds [leffingwell.com]

- 2. Interactions of odorants with olfactory receptors and receptor neurons match the perceptual dynamics observed for woody and fruity odorant mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. quora.com [quora.com]

- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Degradation Products and Pathways of Tricyclodecenyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricyclodecenyl propionate (B1217596), a common fragrance ingredient, is an ester of tricyclodecenyl alcohol and propionic acid. Its degradation is of interest in environmental fate analysis and in understanding its metabolic profile. The primary degradation pathways are anticipated to be chemical hydrolysis and biological degradation. Hydrolysis is expected to cleave the ester bond, yielding tricyclodecenyl alcohol and propionic acid. Subsequent biological degradation would likely involve the oxidation of the tricyclic alcohol moiety and the entry of propionic acid into the propionyl-CoA metabolic pathway. This guide provides a detailed overview of these predicted degradation pathways, potential degradation products, and the experimental protocols required for their investigation.

Predicted Degradation Pathways

The degradation of tricyclodecenyl propionate is expected to proceed through two main routes: abiotic (chemical) hydrolysis and biotic (microbial) degradation.

Chemical Degradation: Hydrolysis